Ethyl 1,2,3-thiadiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thioamide with chloroacetoacetate, with yields above 60% reported for related structures. A notable synthesis approach for a thiadiazole derivative, though not directly ethyl 1,2,3-thiadiazole-4-carboxylate, involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, highlighting the versatility of synthesis methods for thiadiazole compounds (Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including ethyl 1,2,3-thiadiazole-4-carboxylate, has been extensively studied using spectroscopic methods and theoretical calculations. These compounds typically exhibit stable molecular geometries, with spectroscopic characterizations (e.g., FTIR, NMR) confirming the presence of thiadiazole and ester functionalities. Crystallographic analyses provide insights into the molecular packing, showcasing intermolecular interactions that contribute to the stability of these compounds in solid state (Haroon et al., 2020).
Chemical Reactions and Properties
Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, demonstrating its reactivity and versatility as a synthetic intermediate. For instance, reactions with nucleophiles lead to a range of substitution products, indicating the compound's potential for further functionalization. The stability of the thiadiazole ring is a crucial feature, as it maintains its integrity across different chemical transformations, making it a valuable moiety for developing new compounds with diverse properties (Remizov et al., 2015).
Scientific Research Applications
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- 1,2,3-thiadiazole compounds have a broad spectrum of biological activities. They are used in the synthesis of potent therapeutic drug molecules that demonstrate anticancer , antibacterial , antimicrobial , antifungal , and other activities .
- The methods of application or experimental procedures vary widely depending on the specific application. Generally, these compounds are synthesized through various synthetic transformations and approaches .
- The outcomes of these applications also vary, but in general, 1,2,3-thiadiazole compounds have shown promising results in treating various diseases and conditions .
-
- Some 1,2,3-thiadiazole compounds have been synthesized and tested for their antimicrobial activity .
- The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
- The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Safety And Hazards
Future Directions
Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .
properties
IUPAC Name |
ethyl thiadiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHTNOJXVICFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291838 | |
Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3-thiadiazole-4-carboxylate | |
CAS RN |
3989-36-4 | |
Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3989-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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